REACTION_CXSMILES
|
[C:1]1([CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1O)[OH:2].[OH-:10].[Na+].[CH2:12]1[O:14][CH2:13]1>>[OH:10][CH2:3][CH2:1][O:2][C:8]1[CH:7]=[C:5]([O:6][CH2:7][CH2:5][OH:6])[CH:3]=[C:1]([O:2][CH2:13][CH2:12][OH:14])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
378.3 g
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
396 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged three times with nitrogen
|
Type
|
WAIT
|
Details
|
subjected to a vacuum of 20 mm Hg for one-half hour
|
Type
|
CUSTOM
|
Details
|
after all the ethylene oxide is consumed
|
Type
|
CUSTOM
|
Details
|
the autoclave is purged two times with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to 30° C
|
Type
|
CUSTOM
|
Details
|
Two hundred grams of the product is withdrawn
|
Type
|
ADDITION
|
Details
|
of potassium hydroxide pellets is added to the autoclave
|
Type
|
CUSTOM
|
Details
|
The autoclave is purged three times with nitrogen at 150° C
|
Type
|
ADDITION
|
Details
|
Acetylene (100 psig.) then is added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC(=CC(=C1)OCCO)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |